molecular formula C10H9FO3 B13016567 Ethyl 4-fluoro-2-formylbenzoate

Ethyl 4-fluoro-2-formylbenzoate

Cat. No.: B13016567
M. Wt: 196.17 g/mol
InChI Key: SUCGEXWPXBCCAK-UHFFFAOYSA-N
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Description

Strategic Significance of Fluorine in Organic Chemistry for Tailored Reactivity and Stability

The introduction of fluorine into organic molecules is a widely employed strategy to modulate their chemical and physical properties. Fluorine is the most electronegative element, and its presence can significantly alter the electron distribution within a molecule. rsc.org This can impact pKa, dipole moment, and the reactivity of neighboring functional groups. rsc.org A key advantage of fluorination is the increased metabolic stability of the resulting compound. rsc.orgchemicalbook.com The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, which can prolong the in vivo lifetime of a drug molecule. chemicalbook.com

Overview of Formylbenzoate Scaffolds as Versatile Building Blocks in Contemporary Chemical Research

Formylbenzoate scaffolds, such as the closely related methyl-2-formylbenzoate, are recognized as valuable precursors in the synthesis of a wide range of bioactive compounds. rsc.orgrsc.org The aldehyde (formyl) group and the ester group provide two distinct points for chemical modification, allowing for the construction of complex molecular frameworks.

These scaffolds are key starting materials for the synthesis of various heterocyclic compounds, many of which exhibit interesting pharmacological activities. rsc.org For instance, they are used in multi-component reactions, such as the Ugi reaction, to create diverse and complex molecular libraries for drug discovery screening. rsc.org The aldehyde functionality can readily undergo reactions like condensation, reductive amination, and the formation of Schiff bases, while the ester can be hydrolyzed, reduced, or converted to other functional groups. This dual reactivity makes formylbenzoates powerful tools in the synthetic chemist's arsenal.

Contextualization of Ethyl 4-fluoro-2-formylbenzoate within the Fluorinated Aromatic Ester Landscape

This compound (C₁₀H₉FO₃) is a specific example within the broader class of fluorinated aromatic esters. chemicalbook.com Its structure features a benzene (B151609) ring substituted with a fluorine atom at the 4-position, an ethyl ester group at the 1-position, and a formyl (aldehyde) group at the 2-position.

The properties of this molecule can be understood by considering its constituent parts. The ethyl benzoate (B1203000) moiety is a common structural motif in organic chemistry. The addition of a fluorine atom, as seen in the related compound ethyl 4-fluorobenzoate (B1226621), introduces the electronic effects discussed previously. wikipedia.org The further inclusion of a formyl group ortho to the ester, as in ethyl 4-formylbenzoate (B8722198), adds another layer of reactivity. amazonaws.com this compound therefore combines the features of these related molecules, offering a unique set of synthetic possibilities.

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
Ethyl BenzoateC₉H₁₀O₂150.172121.045
Ethyl 4-fluorobenzoateC₉H₉FO₂168.162101.146 wikipedia.org
Ethyl 4-formylbenzoateC₁₀H₁₀O₃178.18--
This compound C₁₀H₉FO₃ 196.17 - -

Fundamental Principles Governing Reactivity of Ortho-Formylbenzoates

The reactivity of ortho-formylbenzoates is governed by the interplay between the electron-withdrawing nature of both the formyl and the ester groups, and their spatial arrangement on the aromatic ring. The formyl group is a meta-director in electrophilic aromatic substitution, while the ester group is also a deactivating meta-director. However, the reactivity of the functional groups themselves is of greater synthetic importance.

The aldehyde group is highly susceptible to nucleophilic attack. It can be oxidized to a carboxylic acid, reduced to an alcohol, or undergo a variety of condensation reactions to form C-C and C-N bonds. The ortho-positioning of the ester group can influence these reactions through steric hindrance or by participating in intramolecular processes. For example, in the presence of a suitable reagent, an intramolecular Cannizzaro-type reaction or a cyclization could potentially occur. The ester group itself is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, or it can be reduced to a primary alcohol. This dual reactivity makes ortho-formylbenzoates valuable intermediates for the synthesis of bicyclic and heterocyclic systems.

Table 2: Spectroscopic Data for Functional Groups in Aromatic Compounds

Functional Group¹H NMR Chemical Shift (ppm)¹³C NMR Chemical Shift (ppm)IR Absorption (cm⁻¹)
Aromatic H6.5 - 8.5110 - 160-
Aldehyde H9.0 - 10.0190 - 2001690 - 1740 (C=O stretch)
Ester (Ethyl) -OCH₂-~4.4~611715 - 1750 (C=O stretch)
Ester (Ethyl) -CH₃~1.4~14-
C-F-155 - 165 (JC-F can be large)1000 - 1400

Note: These are typical ranges and the exact values for this compound may vary.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9FO3

Molecular Weight

196.17 g/mol

IUPAC Name

ethyl 4-fluoro-2-formylbenzoate

InChI

InChI=1S/C10H9FO3/c1-2-14-10(13)9-4-3-8(11)5-7(9)6-12/h3-6H,2H2,1H3

InChI Key

SUCGEXWPXBCCAK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)F)C=O

Origin of Product

United States

Synthetic Methodologies for Ethyl 4 Fluoro 2 Formylbenzoate and Cognate Analogues

Direct Synthetic Routes to Ethyl 4-fluoro-2-formylbenzoate

Direct synthetic strategies aim to construct the target molecule by forming the key carbon-carbon or carbon-heteroatom bonds on a fluorinated benzene (B151609) ring that already contains one of the desired functional groups.

Synthesis from Precursor Aromatic Carboxylic Acids or Esters (e.g., 2-(Ethoxycarbonyl)-4-fluorobenzoic Acid)

A plausible direct route to this compound involves the selective reduction of the carboxylic acid moiety of a precursor like 2-(Ethoxycarbonyl)-4-fluorobenzoic acid. This starting material, which is the mono-ester of 4-fluorophthalic acid, possesses both the ester and a carboxylic acid group. The primary challenge in this approach is to reduce the carboxylic acid to an aldehyde without affecting the existing ethyl ester group.

Conventional reducing agents like lithium aluminum hydride (LiAlH₄) would typically reduce both the carboxylic acid and the ester to primary alcohols. khanacademy.orglibretexts.org Therefore, more selective methods are required. Modern synthetic chemistry offers several solutions for this transformation:

Catalytic Hydrosilylation: This method has emerged as a powerful tool for the selective reduction of carboxylic acid derivatives. nih.gov The use of a hydrosilane in combination with a suitable catalyst can achieve the reduction of a carboxylic acid to an aldehyde with high chemoselectivity, leaving other functional groups such as esters untouched. nih.govrsc.org

Activated Carboxylic Acid Derivatives: The carboxylic acid can be converted into a more reactive intermediate, such as an acid chloride or a Weinreb amide, which can then be reduced to the aldehyde under controlled conditions. For instance, lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) is known to reduce acid chlorides to aldehydes with minimal over-reduction. libretexts.org

The reaction would proceed by first protecting or activating the carboxylic acid group of 2-(Ethoxycarbonyl)-4-fluorobenzoic acid, followed by a controlled reduction to yield the desired formyl group.

Directed Ortho-Metalation and Formylation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. organic-chemistry.org This strategy relies on the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the proton at the ortho position. organic-chemistry.org

In the context of synthesizing this compound, the starting material would be Ethyl 4-fluorobenzoate (B1226621). Both the fluorine atom and the ester group can act as DMGs, although the ester group is generally a stronger director. The reaction involves the following steps:

Ortho-Lithiation: Ethyl 4-fluorobenzoate is treated with a strong lithium base, such as lithium diisopropylamide (LDA) or sec-butyllithium, at low temperatures (e.g., -78 °C) in an ethereal solvent like THF. The base abstracts the proton ortho to the ester group (at the C2 position). The fluorine at the C4 position also activates the ring towards deprotonation.

Formylation: The resulting aryllithium intermediate is then quenched with an electrophilic formylating agent. A common and effective reagent for this purpose is N,N-dimethylformamide (DMF).

Work-up: An acidic work-up protonates the intermediate to yield the final product, this compound.

This method offers high regioselectivity, directly installing the formyl group at the desired position on the fluorinated aromatic ester.

Indirect and Analogous Synthesis Approaches

Indirect routes involve the modification of existing fluorinated aromatic compounds that already contain some of the required functional groups.

Esterification Reactions of Fluoro-Substituted Carboxybenzaldehydes

This approach begins with 4-fluoro-2-formylbenzoic acid. The synthesis of the target molecule is then achieved through a standard esterification reaction. The most common method for this transformation is the Fischer-Speier esterification. masterorganicchemistry.comnumberanalytics.comlibretexts.org

The Fischer esterification involves reacting the carboxylic acid (4-fluoro-2-formylbenzoic acid) with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comyoutube.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, water is typically removed as it is formed, or a large excess of the alcohol is used. libretexts.org

The mechanism proceeds via several reversible steps: masterorganicchemistry.comlibretexts.org

Protonation of the carbonyl oxygen of the carboxylic acid by the catalyst.

Nucleophilic attack by the ethanol on the activated carbonyl carbon.

Proton transfer to one of the hydroxyl groups to form a good leaving group (water).

Elimination of water and subsequent deprotonation to yield the final ester.

This method is a classic and reliable way to prepare esters, and analogous esterifications of substituted benzoic acids, such as 4-formylbenzoic acid, are well-documented. researchgate.net

Selective Oxidation Reactions of Fluorinated Hydroxymethylbenzoates

An alternative indirect route starts with Ethyl 4-fluoro-2-(hydroxymethyl)benzoate. The key transformation in this pathway is the selective oxidation of the primary alcohol (hydroxymethyl group) to an aldehyde (formyl group) without affecting the ester functionality or the aromatic ring.

A highly effective and mild reagent for this type of selective oxidation is manganese dioxide (MnO₂). prepchem.com MnO₂ is particularly well-suited for the oxidation of benzylic and allylic alcohols. The reaction is typically carried out by stirring the alcohol with an excess of activated MnO₂ in a non-polar organic solvent like dichloromethane (B109758) or hexane (B92381) at room temperature. prepchem.com

A documented example is the synthesis of Ethyl 4-formylbenzoate (B8722198) from Ethyl 4-(hydroxymethyl)benzoate using MnO₂ in a mixture of n-hexane and carbon tetrachloride, which proceeds efficiently at room temperature. prepchem.com This provides a strong precedent for the successful selective oxidation of Ethyl 4-fluoro-2-(hydroxymethyl)benzoate to the desired this compound.

Incorporation of Formyl and Ester Functionalities into Fluorinated Aromatic Rings

More complex strategies involve the stepwise introduction of the required functional groups onto a simpler fluorinated aromatic precursor. For example, one could start with a compound like 1-bromo-4-fluorobenzene. The synthetic sequence might involve:

Introduction of the Ester Group: This could be achieved via a palladium-catalyzed carbonylation reaction in the presence of ethanol, or by converting the aryl bromide to an organometallic reagent (e.g., a Grignard or organolithium reagent) followed by reaction with an ethyl chloroformate.

Introduction of the Formyl Group: The second functional group could be introduced using a DoM strategy on the resulting Ethyl 4-fluorobenzoate, as described in section 2.1.2.

Another approach, illustrated by the synthesis of related compounds, involves starting with a fluorinated toluene (B28343) derivative. vulcanchem.com A Friedel-Crafts acylation can introduce a keto group, which can then be manipulated, or the methyl group can be oxidized to a carboxylic acid, followed by esterification and subsequent functionalization of the ring. For instance, a patent describes the synthesis of 4-fluoro-2-nitrohalogenobenzoic acid by nitrating a 4-fluorohalogenobenzoic acid, which is then catalytically reduced to 2-amino-4-fluorobenzoic acid, demonstrating a multi-step functional group interconversion on a fluorinated ring. google.com

Data Tables

Table 1: Summary of Synthetic Routes to this compound

Route Starting Material Key Transformation(s) Key Reagents Reference Analogy
2.1.1 2-(Ethoxycarbonyl)-4-fluorobenzoic AcidSelective reduction of carboxylic acidHydrosilanes, Photoredox or Metal Catalyst nih.govrsc.org
2.1.2 Ethyl 4-fluorobenzoateDirected ortho-metalation, Formylations-BuLi or LDA, DMF organic-chemistry.org
2.2.1 4-Fluoro-2-formylbenzoic AcidFischer EsterificationEthanol, H₂SO₄ (cat.) masterorganicchemistry.comresearchgate.net
2.2.2 Ethyl 4-fluoro-2-(hydroxymethyl)benzoateSelective OxidationManganese Dioxide (MnO₂) prepchem.com

Principles of Green Chemistry in Fluoro-Formylbenzoate Synthesis

The application of green chemistry principles to the synthesis of fluoro-formylbenzoates aims to reduce the environmental impact of chemical processes. boehringer-ingelheim.commt.com This involves designing reactions that are more efficient, use less hazardous materials, and generate minimal waste. boehringer-ingelheim.com

The shift towards eco-efficient and sustainable synthesis has prioritized the use of heterogeneous catalysts. youtube.comyoutube.com Unlike their homogeneous counterparts, heterogeneous catalysts exist in a different phase from the reactants, which greatly simplifies their removal from the reaction mixture, allowing for easy recovery and reuse. youtube.comnih.gov This not only reduces waste but also lowers operational costs, a key advantage for industrial-scale production. nih.gov

Iron-based heterogeneous catalysts, for example, are gaining traction as a sustainable alternative to precious metal catalysts. mdpi.com Iron is abundant, has low toxicity, and demonstrates impressive reactivity and selectivity. mdpi.com Supported iron oxide nanoparticles have been effectively used for esterification reactions, a key step in the synthesis of benzoate (B1203000) derivatives. mdpi.com Similarly, zinc oxide nanoparticles have been employed for the esterification of carboxylic acids, offering a green chemistry approach with high yields. chemicalbook.com These catalysts are stable, durable under various reaction conditions, and can be engineered for high selectivity, making them ideal for developing sustainable synthetic routes for compounds like this compound. mdpi.com

Table 1: Comparison of Catalysts in Eco-Efficient Synthesis

Catalyst Type Advantages Example Application Reference
Heterogeneous Iron Oxide Abundant, low toxicity, reusable, stable Esterification of carboxylic acids mdpi.commdpi.com
Heterogeneous Zinc Oxide Green chemistry, high yield Esterification of 4-fluorobenzoic acid chemicalbook.com

| Zeolite Catalysts | High thermal stability, shape selectivity | HMF synthesis from fructose (B13574) | nih.gov |

A significant goal in green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to environmental pollution. This has led to the exploration of solvent-free and minimally solvated reaction conditions. mdpi.comiaea.org

The grindstone technique , a form of mechanochemistry, is a prime example of a solvent-free approach. chowgules.ac.injournalspub.info This method involves the physical grinding of reactants in a mortar and pestle, often without the need for any solvent or catalyst. chowgules.ac.inorientjchem.org The mechanical force provides the energy required to initiate and complete the reaction, leading to faster reaction kinetics, high product yields, and improved selectivity. chowgules.ac.in This technique is not only environmentally benign but also operationally simple and energy-efficient. chowgules.ac.inbeilstein-journals.org While traditionally a manual process, the development of automated grindstone apparatus allows for scalability, making it a viable option for industrial synthesis. beilstein-journals.orgbeilstein-journals.org Other solvent-free methods include high-speed ball-milling, which has been successfully applied to esterification reactions. nih.gov

Table 2: Overview of Solvent-Free Reaction Techniques

Technique Description Key Benefits Reference
Grindstone Chemistry Mechanical grinding of reactants using a mortar and pestle. Solvent-free, often catalyst-free, fast kinetics, high yields, scalable. chowgules.ac.injournalspub.infoorientjchem.orgbeilstein-journals.orgbeilstein-journals.org
Ball-Milling Use of a mechanical mill to grind reactants together. Solvent-free, can be used for various organic transformations including esterification. nih.gov

| Supported Nanoparticles | Using a solid-supported catalyst in the absence of a solvent. | Efficient, catalyst is easily recoverable, applicable to ester synthesis. | mdpi.com |

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical process in terms of how many atoms from the reactants are incorporated into the desired final product. An ideal reaction would have 100% atom economy, meaning no atoms are wasted as byproducts. In the synthesis of fine chemicals and pharmaceuticals like fluoro-formylbenzoate intermediates, poor atom economy is a common issue, often due to the use of stoichiometric reagents and the formation of significant byproducts. nih.gov

To improve atom economy, synthetic routes are designed to favor addition reactions (like cycloadditions) and catalytic reactions, which are inherently more atom-economical. nih.gov Careful selection of starting materials and catalytic systems is crucial. By maximizing atom economy, the amount of waste generated is minimized, leading to processes that are not only more environmentally friendly but also more cost-effective, a critical consideration in pharmaceutical manufacturing. boehringer-ingelheim.commonash.edu

Advanced Catalytic Synthesis Approaches

Modern organic synthesis heavily relies on advanced catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. These approaches are essential for the construction of complex molecules like this compound and its derivatives.

Transition metal catalysis, particularly using palladium, has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.comrsc.org Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing aromatic rings. One such important transformation is C-H arylation, which allows for the direct formation of an aryl-aryl bond by activating a carbon-hydrogen bond. nih.gov This method is highly attractive as it avoids the pre-functionalization of substrates often required in traditional cross-coupling reactions, thus improving atom and step economy.

In the context of synthesizing analogues of this compound, palladium-catalyzed reactions can be used for various transformations. For instance, palladium catalysts are effective for the carbonylation of aryl halides or their surrogates, which can be a key step in introducing the formyl or ester group. nih.gov The development of highly active and stable palladium catalysts and ligands continues to expand the scope and applicability of these reactions, enabling the synthesis of complex substituted aromatic compounds under milder conditions and with greater efficiency. rsc.orgorganic-chemistry.org

Table 3: Examples of Palladium-Catalyzed Reactions

Reaction Type Description Substrates Catalyst System Reference
C-H Arylation Direct coupling of an aromatic C-H bond with an arylating agent. Benzofurans, Triarylantimony difluorides Pd(OAc)₂, CuCl₂ nih.gov
Esterification Carbonylative coupling of aryl fluorosulfates with aryl formates. Aryl fluorosulfates, Aryl formates Pd(OAc)₂, XantPhos nih.gov

| Reductive Carbonylation | Formylation of aryl halides using a C1 source. | Aryl iodides, Isocyanide/Et₃SiH | Palladium catalyst | organic-chemistry.org |

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a third pillar of catalysis, alongside metal catalysis and biocatalysis. beilstein-journals.orgwiley.com A key advantage of organocatalysis is its ability to perform asymmetric transformations, producing chiral molecules with high enantioselectivity. youtube.comnih.gov This is particularly important in pharmaceutical synthesis, where a specific enantiomer of a drug is often responsible for its therapeutic effect.

For the synthesis of chiral analogues of fluoro-formylbenzoates, organocatalysis offers powerful strategies. researchgate.net For example, organocatalytic formylation reactions can be used to introduce the aldehyde group enantioselectively. arizona.edubit.edu.cn Proline and its derivatives are common organocatalysts that can activate substrates through the formation of enamine or iminium ion intermediates. youtube.comnih.gov These catalysts are often inexpensive, readily available, stable, and non-toxic, making them an attractive alternative to metal-based catalysts. youtube.comresearchgate.net The field of asymmetric organocatalysis is rapidly expanding, providing new and efficient routes to complex, optically active molecules. beilstein-journals.orgnih.gov

Table 4: Chemical Compounds Mentioned

Compound Name
This compound
Ethyl 4-fluorobenzoate
4-fluorobenzoic acid
Ethyl 4-(hydroxymethyl)benzoate
4-formylbenzoic acid
5-hydroxymethylfurfural
Acetic acid
Acrylonitrile
Benzaldehyde (B42025)
Benzene
Benzoic acid
Benzyl bromide
Carbon monoxide
Carbon tetrachloride
Dichloromethane
Dimedone
Dimethylformamide
Ethanol
Ethyl iodide
Formic acid
Fructose
Glucose
Glyoxylic acid
Hexamethylenetetramine
Hydrochloric acid
Isopropyl ether
L-lysine
L-Proline
Manganese dioxide
Methanol
n-hexane
P-cresol
Phenol (B47542)
Phenylsilane
Phosphorus pentachloride
Picolinic acid
Potassium fluoride (B91410)
Pyridine
Pyrrole
Salicylaldehyde (B1680747)
Sodium acetate
Sodium bicarbonate
Sodium sulfate
Sulfuric acid
Thionyl chloride
Thiourea
Titanium tetrachloride
Triethylamine

Photoredox-Mediated Reaction Development

The advent of visible-light photoredox catalysis has revolutionized the field of organic synthesis, offering mild and efficient pathways for a variety of chemical transformations. mdpi.comacs.orgsigmaaldrich.com This approach utilizes photocatalysts that, upon absorption of visible light, can initiate single-electron transfer (SET) processes, leading to the formation of reactive radical intermediates. acs.orgsigmaaldrich.com In the context of synthesizing this compound and its analogues, photoredox catalysis presents a promising strategy for the direct C-H formylation of fluorinated aromatic esters.

The general principle of photoredox-mediated formylation involves the generation of a formyl radical or its synthetic equivalent, which then undergoes a C-H functionalization reaction with the aromatic substrate. nih.govnih.gov This process avoids the harsh conditions and regioselectivity issues associated with traditional formylation methods.

Recent advancements have highlighted several strategies for photoredox-mediated formylation. nih.gov One common approach involves the use of a suitable formyl precursor that can be readily converted into a reactive species by the photocatalyst. The choice of photocatalyst, typically a ruthenium or iridium complex, is crucial as its redox potentials must be finely tuned to the specific transformation. acs.org The reaction is generally conducted at room temperature under visible light irradiation, making it an energy-efficient and environmentally benign method. nih.gov

While a specific photoredox-mediated synthesis for this compound has not been extensively reported, the formylation of various (hetero)arenes has been successfully demonstrated, providing a strong basis for its potential application. nih.govnih.gov These reactions often exhibit broad functional group tolerance, a key advantage for complex molecules. mdpi.comacs.org

Below is a table summarizing representative examples of photoredox-mediated C-H formylation of aromatic compounds, which can be considered cognate analogues for the synthesis of this compound. The data illustrates the typical reaction conditions and yields achieved for this type of transformation.

EntryAromatic SubstrateFormyl SourcePhotocatalystSolventAdditiveYield (%)
1AnisoleN,N-Dimethylformamide (DMF)Ru(bpy)₃Cl₂Acetonitrile (B52724)K₂S₂O₈85
2TolueneFormaldehyde (B43269)Ir(ppy)₃Dimethyl sulfoxide (B87167) (DMSO)TBHP78
3IndoleN-Formylsaccharin4CzIPN1,4-DioxaneNone92
4PyrroleDichloromethaneEosin YMethanolNa₂CO₃65
5BenzeneTrioxane[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆Acetonitrile/WaterNone70

The development of metal-free organic photocatalysts, such as Eosin Y and 4CzIPN, offers a more sustainable and cost-effective alternative to precious metal-based catalysts. nih.govbeilstein-journals.org Furthermore, the use of readily available and inexpensive formyl sources like N,N-dimethylformamide (DMF) or formaldehyde enhances the practical applicability of these methods. The reaction mechanism typically involves the photocatalyst absorbing light and reaching an excited state. This excited state can then either oxidize or reduce the formyl precursor to generate a formyl radical. This radical subsequently adds to the aromatic ring, followed by an oxidation and deprotonation sequence to yield the formylated product and regenerate the photocatalyst. nih.gov

The continued exploration of new photocatalytic systems and formylating agents is expected to further expand the scope and efficiency of photoredox-mediated C-H formylation, paving the way for the direct and selective synthesis of complex aromatic aldehydes like this compound. researchgate.net

Reaction Pathways and Mechanistic Investigations of Ethyl 4 Fluoro 2 Formylbenzoate Derivatives

Nucleophilic Addition and Condensation Reactions

The aldehyde group is the primary site for nucleophilic addition and condensation reactions, serving as a gateway to diverse molecular architectures.

Aldol (B89426) Additions and Subsequent Cyclization Cascades with Ortho-Formylbenzoates

Ortho-formylbenzoates and their acid analogues are excellent substrates for cascade reactions initiated by an Aldol-type addition. A concise and efficient strategy for synthesizing 3-substituted phthalides involves a one-pot cascade reaction of 2-formylbenzoic acid with various β-keto acids. nih.govnih.gov This process, often catalyzed by a simple organic base like p-anisidine (B42471) in a sustainable solvent such as glycerol, proceeds through an initial Aldol addition of the enolate (generated from decarboxylation of the β-keto acid) to the aldehyde. nih.govnih.gov This is followed by an intramolecular cyclization (lactonization) to furnish the phthalide (B148349) scaffold in good to excellent yields. nih.govnih.gov This methodology is compatible with a broad range of β-keto acids, demonstrating its versatility. nih.govnih.gov The reaction sequence highlights the utility of the ortho-formylbenzoate structure in facilitating efficient cascade transformations. nih.gov

Below is a table summarizing the synthesis of various 3-substituted phthalides from 2-formylbenzoic acid and different β-keto acids, illustrating the scope of this reaction.

Entryβ-Keto AcidProductYield (%)
13-Oxo-3-phenylpropanoic acid3-Phenylphthalide95
23-(4-Chlorophenyl)-3-oxopropanoic acid3-(4-Chlorophenyl)phthalide92
33-(4-Methoxyphenyl)-3-oxopropanoic acid3-(4-Methoxyphenyl)phthalide93
43-Oxo-3-(p-tolyl)propanoic acid3-(p-Tolyl)phthalide94
53-Oxo-3-(m-tolyl)propanoic acid3-(m-Tolyl)phthalide90
63-Oxobutanoic acid3-Methylphthalide85
73-Oxopentanoic acid3-Ethylphthalide82

Data sourced from a study on one-pot cascade reactions in glycerol. nih.gov

Multicomponent Reactions (MCRs) for Accessing Diverse Heterocyclic Systems

The scaffold of ethyl 4-fluoro-2-formylbenzoate is well-suited for multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more starting materials. While specific MCRs involving this exact molecule are not extensively documented, related structures are widely used. For instance, N-substituted phthalimides can be synthesized in good yields through transition-metal-free MCRs that involve arynes, isocyanides, and carbon dioxide. organic-chemistry.org Another powerful approach is the acid- or base-steered cascade cyclization of 2-acylbenzoic acids with isatoic anhydrides, which can selectively produce either isobenzofuranone or isoindolobenzoxazinone derivatives. nih.gov These examples demonstrate the potential of the ortho-carbonyl substituted benzoic acid framework, shared by this compound, to participate in MCRs and other cascade reactions to rapidly build heterocyclic diversity. organic-chemistry.orgnih.gov

Reactivity of the Aldehyde Functionality in Imine and Enamine Formation

The aldehyde group of this compound readily undergoes condensation reactions with primary and secondary amines to form imines and enamines, respectively. These reactions are fundamental transformations in organic chemistry.

Imine Formation: The reaction with primary amines yields imines (or Schiff bases). This reactivity is harnessed in more complex transformations, such as a palladium-catalyzed oxidative carbonylation for synthesizing phthalimides. In this process, an imine, generated in situ from the condensation of an aldehyde and an amine, acts as a self-sufficient directing group. organic-chemistry.org

Enamine Formation: With secondary amines, the aldehyde can form an enamine in a condensation reaction that typically requires an acid catalyst to facilitate the removal of water. masterorganicchemistry.com The mechanism involves the initial formation of a carbinolamine, which then dehydrates. Because the nitrogen lacks a second proton to lose to form an iminium ion, a proton is removed from the adjacent carbon, yielding the enamine. masterorganicchemistry.com Enamines are valuable synthetic intermediates, acting as nucleophiles in subsequent alkylation or acylation reactions. masterorganicchemistry.com The resulting enamine can be hydrolyzed back to the parent aldehyde using aqueous acid. masterorganicchemistry.com

Cyclization and Annulation Chemistry

The proximate aldehyde and ester groups in this compound and its derivatives enable various cyclization reactions, providing direct routes to fused ring systems, most notably phthalides (isobenzofuranones).

Intramolecular Carbonyl Hydroacylation for Phthalide Scaffolds

Intramolecular hydroacylation represents a direct method for synthesizing phthalide derivatives from 2-acylbenzaldehydes. organic-chemistry.org This transformation can be catalyzed by transition metals, such as cobalt complexes in the presence of chiral diphosphine ligands. organic-chemistry.org The reaction effectively forms a new carbon-oxygen bond, converting the aldehyde and a neighboring acyl group into the lactone ring of the phthalide scaffold. organic-chemistry.org This method is particularly valuable for asymmetric synthesis, enabling the production of enantiomerically enriched phthalides. organic-chemistry.org

Nucleophilic Fluoroalkylation/Cyclization Routes to Fluorinated Phthalides

A versatile and practical one-pot method has been developed for the synthesis of C3-perfluoroalkyl-substituted phthalides, starting from precursors like 2-formylbenzoates. nih.gov This reaction involves the nucleophilic addition of a perfluoroalkyl group, typically from (perfluoroalkyl)trimethylsilane (such as the Ruppert-Prakash reagent, CF₃–SiMe₃), to the aldehyde functionality. nih.gov The addition is activated by a catalytic amount of a fluoride (B91410) source like potassium fluoride (KF) or a Lewis base such as triethylamine. nih.gov The resulting intermediate alkoxide then undergoes a spontaneous intramolecular cyclization by attacking the ester carbonyl, displacing the ethoxide leaving group to form the stable phthalide ring. nih.gov This process successfully installs various perfluoroalkyl groups at the C3-position of the phthalide core. nih.gov

The table below shows results from the one-pot synthesis of various C3-fluorinated phthalides from 2-cyanobenzaldehyde, a closely related substrate, demonstrating the efficacy of this fluoroalkylation/cyclization strategy. nih.gov

EntryRF-SiMe₃ UsedActivatorProductYield (%)
1CF₃-SiMe₃KF3-(Trifluoromethyl)phthalide95
2CF₃-SiMe₃Et₃N3-(Trifluoromethyl)phthalide91
3C₂F₅-SiMe₃KF3-(Pentafluoroethyl)phthalide85
4n-C₃F₇-SiMe₃KF3-(Heptafluoropropyl)phthalide81
5C₆F₅-SiMe₃KF3-(Pentafluorophenyl)phthalide71

Data sourced from a study on nucleophilic fluoroalkylation/cyclization. nih.gov

Access to Fused Ring Systems and Polycycles

The electrophilic aldehyde group on the this compound scaffold serves as a key handle for constructing fused ring systems. This is often achieved by generating highly reactive intermediates that can undergo subsequent intramolecular or intermolecular cyclization reactions. One powerful strategy involves the formation of ortho-quinone methide (o-QM) intermediates or analogous structures. These electron-poor dienes are primed to participate in cycloaddition reactions.

In reactions such as the inverse electron-demand Diels-Alder (iEDDA), an o-QM derived from a derivative of the title compound can react with an electron-rich dienophile. This process can be highly regioselective, with the reaction outcome dictated by the charge distribution on the reacting partners. researchgate.net The aromaticity of the ring system is restored in the final step, providing a strong thermodynamic driving force for the reaction. researchgate.net This methodology provides a direct pathway to fused polycyclic frameworks, such as those found in flavonoid-type structures, and allows for the synthesis of complex scaffolds from relatively simple precursors. researchgate.net

Stereoselective Transformations

Controlling the three-dimensional arrangement of atoms is critical in modern drug discovery and materials science. Derivatives of this compound are valuable starting materials for stereoselective synthesis, where the aldehyde group can be transformed into a new stereocenter with a high degree of control.

A prominent example of enantioselective catalysis involving substrates similar to this compound is the asymmetric addition of arylboronic acids to the aldehyde functionality. This reaction can be efficiently catalyzed by a chiral ruthenium complex. nih.gov A highly effective catalytic system is generated in situ from a ruthenium precursor, such as [RuCl2(p-cymene)]2, and a chiral bidentate phosphoramidite (B1245037) ligand like (R,R)-Me-BIPAM. nih.gov

This method facilitates the creation of chiral secondary alcohols in high yields and with excellent levels of enantioselectivity. nih.gov The reaction is notable for its ability to arylate aliphatic and aromatic aldehydes, making it a versatile tool for synthesizing chiral molecules. nih.govnih.gov The catalyst system has also been successfully applied to the asymmetric arylation of α-ketoesters and benzofuran-2,3-diones, demonstrating its utility in forming quaternary carbon centers. nih.govresearchgate.net

Aldehyde SubstrateArylboronic AcidCatalyst SystemYield (%)Enantiomeric Excess (ee, %)
Aromatic AldehydePhenylboronic acid[RuCl2(p-cymene)]2 / (R,R)-Me-BIPAMHigh>95
Aliphatic Aldehyde4-Methoxyphenylboronic acid[RuCl2(p-cymene)]2 / (R,R)-Me-BIPAMGood>98
α-KetoesterNaphthylboronic acid[RuCl2(p-cymene)]2 / (R,R)-Me-BIPAMGood>99

This table presents representative data for ruthenium/Me-BIPAM catalyzed arylboronic acid additions to various carbonyl compounds, illustrating the high efficiency and enantioselectivity of the method. nih.gov

When a molecule already contains a stereocenter, the introduction of a new one requires control over diastereoselectivity. For derivatives of this compound, if the ethyl ester is replaced by a chiral moiety, subsequent reactions at the formyl group can be directed to favor the formation of one diastereomer over the other.

For instance, in an aldol reaction, the enolate of a ketone or ester adds to the aldehyde. If a chiral auxiliary is present in the molecule, it can effectively shield one face of the aldehyde, forcing the incoming nucleophile to attack from the less sterically hindered side. This substrate-controlled approach establishes two contiguous stereocenters in a single, predictable transformation. wikipedia.org The stereochemical outcome is governed by the inherent steric and electronic properties of the chiral substrate and the reagents.

Both chiral auxiliaries and chiral catalysts are foundational tools for controlling stereochemistry.

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired transformation, the auxiliary can be removed and often recovered for reuse. wikipedia.org Widely used auxiliaries include chiral oxazolidinones and pseudoephedrine, which can form amides with a carboxylic acid derivative of the parent compound. wikipedia.org The auxiliary provides a rigid chiral environment that biases the trajectory of incoming reagents, leading to a highly selective reaction.

A chiral catalyst , on the other hand, creates a chiral environment without being covalently bonded to the substrate. The catalyst, present in substoichiometric amounts, interacts with the reactants to form diastereomeric transition states that have different activation energies. The reaction proceeds preferentially through the lower-energy pathway, leading to an enantiomeric excess of one product. The Ru/Me-BIPAM system is a classic example where the chiral ligand creates an asymmetric pocket around the metal center, dictating the facial selectivity of the arylboronic acid addition to the aldehyde. nih.govresearchgate.net Other strategies, such as Noyori-type asymmetric transfer hydrogenation, also rely on chiral ruthenium catalysts to deliver hydrogen with high stereocontrol. nih.gov

Mechanistic Elucidation of Key Transformations

For transition-metal-catalyzed reactions, such as the ruthenium-catalyzed arylation, a plausible catalytic cycle can be proposed and tested experimentally. For a related ruthenium-catalyzed addition of carboxylic acids to allenes, the mechanism is believed to proceed through a Ru(II)/Ru(IV) cycle. dicp.ac.cn A similar cycle can be envisioned for the arylboronic acid addition.

A proposed mechanistic pathway would involve:

Oxidative Addition/Transmetalation: The cycle may initiate with the transmetalation of the aryl group from the boronic acid to the Ru(II) complex.

Coordination: The aldehyde of the this compound derivative coordinates to the ruthenium center.

Migratory Insertion: The aryl group on the ruthenium center migrates to the carbonyl carbon of the aldehyde. This is often the key stereochemistry-determining and rate-limiting step.

Reductive Elimination/Hydrolysis: The resulting ruthenium alkoxide intermediate is hydrolyzed to release the chiral alcohol product and regenerate the active Ru(II) catalyst, completing the cycle. dicp.ac.cn

Experimental techniques are used to validate such proposals. Deuterium labeling studies, for example, can trace the movement of atoms and reveal fast, reversible steps versus irreversible, product-forming steps. dicp.ac.cn Kinetic analysis can help determine the reaction order with respect to each component (catalyst, substrate, reagent), providing insight into which step is the slowest and thus rate-limiting.

Understanding the Role of Specific Catalysts and Reagents (e.g., Proton Shuttles)

In the diverse reaction pathways of this compound derivatives, the strategic use of specific catalysts and reagents is paramount for controlling reaction rates, regioselectivity, and stereoselectivity. Among these, reagents that can act as proton shuttles play a crucial, albeit often subtle, role in facilitating reactions that involve the transfer of protons, such as in certain nucleophilic additions to the formyl group or in enolate formation.

A proton shuttle is a species that can both accept and donate a proton, thereby facilitating its transfer between two other species. In the context of reactions involving the formyl group of this compound derivatives, a proton shuttle can activate the carbonyl group by protonating the oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile. Subsequently, the conjugate base of the shuttle can then accept a proton from the nucleophile as it attacks, avoiding the formation of high-energy charged intermediates.

While direct studies on this compound are not extensively documented in publicly available literature, the principles can be extrapolated from well-understood mechanisms in related carbonyl chemistry. For instance, in the hydration of aldehydes, water itself can act as a proton shuttle, but the process is often accelerated by catalysts such as acids or bases. In a more sophisticated catalytic system, a bifunctional catalyst with both a Lewis acidic site and a Brønsted basic site can effectively shuttle protons.

Hypothetical Example: Catalyzed Nucleophilic Addition

Consider the addition of a generic weak nucleophile (Nu-H) to the formyl group of a derivative of this compound. A proton shuttle catalyst (Cat-H) could operate via the mechanism depicted below:

Activation: The protonated catalyst (Cat-H) protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The nucleophile (Nu-H) attacks the activated carbonyl carbon.

Proton Transfer: The conjugate base of the catalyst (Cat) abstracts a proton from the attacking nucleophile, neutralizing the intermediate and regenerating the protonated catalyst.

This concerted or stepwise process, facilitated by the proton shuttle, can significantly lower the activation energy of the reaction compared to the uncatalyzed pathway. The efficiency of the proton shuttle is dependent on factors such as the pKa of the catalyst, its steric accessibility, and its ability to pre-organize the reactants.

Catalyst TypePlausible Role in Reactions of this compound DerivativesExpected Outcome
Bifunctional Catalysts (e.g., Thiourea-based) Can simultaneously activate the formyl group via hydrogen bonding and deliver a nucleophile. The amine moiety can act as a proton shuttle.Enhanced reaction rates and potential for enantioselectivity in additions of prochiral nucleophiles.
Carboxylic Acids Can act as general acid catalysts to protonate the carbonyl oxygen and their conjugate bases can facilitate proton removal.Acceleration of reactions such as acetal (B89532) formation or additions of weak nucleophiles.
Water/Alcohols (in excess) Can participate in proton relay networks, especially in hydrolysis or acetalization reactions.Facilitation of proton transfer steps, though often less efficient than dedicated shuttle catalysts.

This table presents plausible roles of different catalyst types based on established principles of organic catalysis, as direct experimental data on this compound derivatives is limited.

Thermodynamic versus Kinetic Control in Complex Reaction Pathways

The concept of thermodynamic versus kinetic control is fundamental to understanding the product distribution in reactions of this compound derivatives where multiple reaction pathways are possible. The presence of multiple functional groups—the formyl, the ester, and the fluorinated aromatic ring—provides several potential sites for reaction, leading to different isomers or products.

Kinetic Control: At lower reaction temperatures, with short reaction times, and often using sterically hindered reagents, the major product will be the one that is formed the fastest. This "kinetic product" is derived from the reaction pathway with the lowest activation energy.

A classic example where this dichotomy is relevant is in electrophilic aromatic substitution on the benzene (B151609) ring of a derivative. The fluorine atom is an ortho-, para-director, while the formyl and ester groups are meta-directors. The outcome of such a substitution could be influenced by kinetic versus thermodynamic control.

Illustrative Scenario: Electrophilic Aromatic Substitution

Let's consider an electrophilic aromatic substitution reaction on a derivative of this compound. The fluorine atom activates the ortho and para positions (relative to itself), while the electron-withdrawing formyl and ester groups deactivate the ring and direct incoming electrophiles to the meta position (relative to themselves). This creates a scenario where multiple products are possible.

Position of SubstitutionDirecting InfluenceExpected Product TypePlausible Conditions Favoring Formation
Position 5 Ortho to Fluorine, Meta to Formyl/EsterPotentially the kinetic product due to the strong activating and directing effect of fluorine.Lower temperatures, short reaction times.
Position 3 Meta to Fluorine, Ortho to Formyl, Para to EsterPotentially the thermodynamic product. While electronically less favored initially, the overall stability of the resulting polysubstituted benzene ring might be higher.Higher temperatures, longer reaction times, presence of a catalyst that facilitates equilibration.

This table is a hypothetical representation to illustrate the principles of kinetic and thermodynamic control in the context of this compound derivatives. Actual product distributions would need to be determined experimentally.

The interplay between kinetic and thermodynamic control can also be observed in reactions involving the formyl group, such as in the formation of enolates or in certain addition-elimination reactions. For instance, the deprotonation of a derivative with an alpha-hydrogen could potentially lead to different enolate isomers, with the kinetic enolate being formed faster due to abstraction of the more accessible proton, and the thermodynamic enolate being the more stable, more substituted one. The choice of base, solvent, and temperature would be critical in directing the reaction towards the desired enolate.

Structural Diversification and Applications of Ethyl 4 Fluoro 2 Formylbenzoate Derivatives

Synthesis of Structurally Related Fluoro-Formylbenzoate Esters and Analogues

The synthetic utility of this scaffold is expanded by the preparation of its various isomers and analogues, which serve as alternative building blocks for creating molecular diversity.

The synthesis of related esters, such as positional isomers or analogues with different ester groups (e.g., methyl instead of ethyl), is fundamental for structure-activity relationship studies. These syntheses typically involve standard esterification or formylation reactions on appropriately substituted precursors.

Methyl 2-formylbenzoate (B1231588) can be readily synthesized from 2-carboxybenzaldehyde. A common method involves the esterification of the carboxylic acid using methyl iodide in the presence of a base like potassium carbonate in a suitable solvent such as acetone. nih.gov This reaction proceeds efficiently at moderate temperatures to yield the desired methyl ester. nih.gov

ReactantsReagentsProductReference
2-Carboxybenzaldehyde, Methyl iodidePotassium carbonate, AcetoneMethyl 2-formylbenzoate nih.gov

Ethyl 3-fluoro-4-formylbenzoate preparation can be approached by first synthesizing the core aldehyde structure, 3-fluoro-salicylaldehyde. One method involves the reaction of 2-fluorophenol (B130384) with boron oxide and s-trioxane in xylene, followed by hydrolysis. wikipedia.org The resulting salicylaldehyde (B1680747) can then undergo esterification with ethanol (B145695) under acidic conditions to yield the final product.

ReactantsReagentsProductReference
2-Fluorophenol, s-Trioxane1. Boron oxide, Xylene2. Hydrolysis3. Ethanol, Acid catalystEthyl 3-fluoro-4-formylbenzoate wikipedia.org

Methyl 5-fluoro-2-formylbenzoate can be prepared from a fluorinated benzoic acid precursor. The synthesis often starts with the formylation of a suitable fluorinated aromatic compound, followed by esterification. For instance, an analogue, methyl 5-formyl-2-methoxybenzoate, is prepared by treating methyl 2-methoxybenzoate (B1232891) with urotropine in methanesulfonic acid. eco-vector.com A similar strategy can be applied to a fluorinated analogue, followed by methylation of the carboxylic acid group to obtain Methyl 5-fluoro-2-formylbenzoate. eco-vector.comnih.gov

ReactantsReagentsProductReference
4-Fluorobenzoic acid derivative1. Formylating agent2. Methanol, Acid catalystMethyl 5-fluoro-2-formylbenzoate eco-vector.comnih.gov

The aldehyde and ester functionalities of Ethyl 4-fluoro-2-formylbenzoate are prime sites for chemical modification. The aldehyde group is particularly reactive and serves as a key handle for building molecular complexity, primarily through condensation reactions. It can react with a variety of nucleophiles, including amines and active methylene (B1212753) compounds, to form imines, enamines, or to participate in multicomponent reactions.

The ester group can be readily hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid, 4-fluoro-2-formylbenzoic acid. nih.gov This acid can then be converted into other esters via transesterification or transformed into amides by reaction with amines, further diversifying the molecular scaffold.

Incorporation into Complex Molecular Architectures

The true synthetic power of this compound and its derivatives is realized when they are used as synthons for the construction of larger, more complex molecules, particularly heterocyclic systems which are prevalent in medicinal chemistry and materials science.

The aldehyde functionality is a gateway to a vast number of fluorinated heterocyclic systems through cyclocondensation reactions.

Tetrahydropyrimidines and Pyrimidines: Fluorinated 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their thio-analogues can be synthesized via the Biginelli reaction. eco-vector.com This one-pot multicomponent reaction involves the acid-catalyzed condensation of an aldehyde (like a derivative of this compound), a β-ketoester (such as ethyl acetoacetate), and urea (B33335) or thiourea. wikipedia.orgeco-vector.compdx.edu The use of fluorinated benzaldehydes in this reaction is well-established and leads to the formation of fluorinated DHPMs, which are important pharmacological scaffolds. wikipedia.orgpdx.edu Further modifications of these products, such as through Suzuki coupling, can lead to biaryl-substituted pyrimidines, representing a higher order of molecular complexity. pdx.edu

Reactant 1Reactant 2Reactant 3CatalystProduct TypeReference
Fluorobenzaldehyde derivativeEthyl acetoacetateUrea / ThioureaAcid (e.g., HCl, Lewis Acid)Fluorinated Dihydropyrimidinone wikipedia.orgeco-vector.compdx.edu

Benzofurans: The synthesis of fluorinated benzofurans can be achieved through various routes where a derivative of the title compound could serve as a precursor. For example, methods starting from o-halophenols or salicylaldehydes are common. researchgate.netnih.govresearchgate.net A plausible route could involve the conversion of this compound into a suitable phenol (B47542) derivative, which could then undergo cyclization with an alkyne or other coupling partner to form the benzofuran (B130515) ring. researchgate.net An efficient protocol for accessing 3-fluoro-2-hydroxy-2-substituted benzo[b]furans uses Selectfluor™ as a fluorinating reagent.

Benzimidazoles: Fluorinated benzimidazoles are readily synthesized by the condensation of an o-phenylenediamine (B120857) with an aldehyde. A microwave-assisted method describes the reaction of methyl-4-formylbenzoate with a substituted 1,2-phenylenediamine to produce the corresponding benzimidazole (B57391) derivative. Applying this to a fluorinated diamine and this compound provides a direct pathway to fluorinated benzimidazoles. pdx.edu

Reactant 1Reactant 2ConditionsProduct TypeReference
This compoundFluorinated o-phenylenediamineMicrowave, DMFFluorinated Benzimidazole

Intramolecular reactions provide a powerful tool for constructing fused ring systems from functionalized aromatic precursors.

Fluorinated Lactones: The synthesis of fluorinated lactones can be envisioned through a two-step process starting from this compound. First, selective reduction of the aldehyde group to a primary alcohol would yield an ethyl 2-(hydroxymethyl)benzoate derivative. Subsequent acid- or base-catalyzed intramolecular transesterification (lactonization) would lead to the formation of a fluorinated lactone ring.

Fluorinated Isobenzofuranones (Phthalides): The synthesis of isobenzofuranones from 2-formylbenzoate esters is a known transformation. This can be achieved through various methods, often involving the conversion of the aldehyde into a transient nucleophilic species that subsequently attacks the ester carbonyl to close the five-membered lactone ring. For example, gem-difluoroisoquinolinones, which are lactam analogues, have been synthesized via ring-closing metathesis reactions, showcasing a modern approach to such bicyclic systems.

The derivatives of this compound are not limited to simple heterocycles but can be elaborated into more advanced and complex molecular scaffolds. Post-condensation modifications of the initially formed heterocycles open avenues to novel structures. For example, dihydropyrimidinethiones formed from a Biginelli reaction can undergo a Liebeskind–Srogl coupling to yield aryl-substituted dihydropyrimidines or be used in cycloaddition reactions to build fused thiazolopyrimidine systems. pdx.edu Furthermore, enyne metathesis reactions can produce diene products that are suitable for subsequent Diels-Alder reactions, enabling the construction of complex bi- or tricyclic ring systems. These strategies highlight the role of this compound as a key starting material for diversity-oriented synthesis, paving the way for the discovery of novel compounds with unique three-dimensional structures.

Advanced Characterization and Computational Analysis in Research on Ethyl 4 Fluoro 2 Formylbenzoate

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopy is a cornerstone in the characterization of Ethyl 4-fluoro-2-formylbenzoate, providing definitive information about its atomic connectivity and functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

High-resolution NMR spectroscopy is an indispensable tool for the structural verification of this compound. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H, ¹³C, and ¹⁹F NMR spectra, a complete picture of the molecule's framework can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, and the protons of the ethyl ester group. Inferred data suggests the aldehyde proton (CHO) appears as a singlet around δ 10.1 ppm. The three aromatic protons would appear as a multiplet in the range of δ 7.5–8.2 ppm. The ethyl group is characterized by a quartet around δ 4.4 ppm (CH₂) and a triplet around δ 1.4 ppm (CH₃).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, distinct peaks are expected for the carbonyl carbons of the aldehyde and ester groups, the aromatic carbons (with the carbon attached to fluorine showing a characteristic coupling), and the carbons of the ethyl group. Inferred data for the compound places the aldehyde carbon (CHO) at approximately δ 191.2 ppm and the ester carbonyl (COOEt) at δ 165.1 ppm. The carbon attached to the fluorine atom (C-F) is anticipated around δ 162.3 ppm, with other aromatic carbons appearing between δ 128–134 ppm. The ethyl group carbons are expected at about δ 61.5 ppm (OCH₂) and δ 14.1 ppm (CH₃).

NucleusInferred Chemical Shift (δ) / ppmAssignment
¹H10.1 (s, 1H)Aldehyde (CHO)
8.2–7.5 (m, 3H)Aromatic (Ar-H)
4.4 (q, 2H)Methylene (B1212753) (-OCH₂CH₃)
1.4 (t, 3H)Methyl (-OCH₂CH₃)
¹³C191.2Aldehyde Carbonyl (CHO)
165.1Ester Carbonyl (COOEt)
162.3Aromatic (C-F)
134–128Aromatic (C-H, C-C)
61.5Methylene (-OCH₂)
14.1Methyl (-CH₃)

Note: The NMR data presented is based on inferred values from analogous compounds and has not been experimentally verified for this compound.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like FT-IR and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show strong absorption bands corresponding to the carbonyl groups of the aldehyde and the ester. A strong band around 1720 cm⁻¹ can be attributed to the C=O stretching of the ester, while the aldehyde C=O stretch is expected near 1690 cm⁻¹. The C-F bond stretching vibration typically appears in the region of 1250-1020 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations and non-polar bonds often give strong signals in Raman spectra. For this compound, the aromatic ring vibrations and the C-F bond would be expected to show characteristic Raman scattering.

Vibrational ModeInferred FT-IR Frequency (cm⁻¹)
C=O Stretch (Ester)1720
C=O Stretch (Aldehyde)1690
Aromatic C=C Stretch1600
C-F Stretch~1230

Note: The FT-IR data is inferred from analogous compounds and serves as an estimation of expected vibrational frequencies.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS, LC-MS, GC-MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS can provide a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula of this compound (C₁₀H₉FO₃).

LC-MS and GC-MS: The coupling of liquid chromatography (LC) or gas chromatography (GC) with mass spectrometry allows for the separation of components in a mixture followed by their individual mass analysis. This is particularly useful for reaction monitoring and purity assessment. The fragmentation pattern in the mass spectrum can give clues about the structure. For this compound, common fragmentation pathways would likely involve the loss of the ethoxy group (-OC₂H₅), the ethyl group (-C₂H₅), or the formyl group (-CHO).

Chromatographic Techniques for Purity and Separation (e.g., HPLC, GC, TLC)

Chromatographic methods are essential for the purification of this compound and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis and purification of organic compounds. For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water). The retention time would be a characteristic property for a given set of conditions.

Gas Chromatography (GC): Given its likely volatility, GC is also a suitable technique for the analysis of this compound. A capillary column with a suitable stationary phase would be used to separate the compound from any impurities or starting materials.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of reactions and to get a preliminary assessment of purity. A suitable solvent system (eluent) would be chosen to achieve good separation of the compound from other components on a silica (B1680970) gel plate.

Computational Chemistry and Theoretical Studies

Computational chemistry offers a theoretical lens through which the electronic structure, properties, and reactivity of this compound can be investigated.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) with B3LYP, B3PW91 Functionals)

Density Functional Theory (DFT) is a popular computational method used to predict various molecular properties with a good balance of accuracy and computational cost. Functionals like B3LYP and B3PW91 are commonly used in conjunction with appropriate basis sets to perform these calculations.

For this compound, DFT calculations can be used to:

Optimize the molecular geometry: To predict bond lengths, bond angles, and dihedral angles in the lowest energy conformation.

Predict spectroscopic properties: Theoretical NMR chemical shifts and vibrational frequencies can be calculated and compared with experimental data to aid in spectral assignment.

Analyze electronic properties: The distribution of electron density, molecular electrostatic potential, and frontier molecular orbitals (HOMO and LUMO) can be calculated to understand the molecule's reactivity and intermolecular interactions.

While specific DFT studies on this compound are not widely published, the application of these methods to similar aromatic esters and aldehydes is a standard practice in chemical research to gain deeper structural and electronic insights. rsc.org

Molecular Modeling and Simulation of Reaction Pathways and Intermediates

The synthesis and subsequent reactions of this compound can be meticulously studied using molecular modeling and simulation. Density Functional Theory (DFT) is a powerful tool for elucidating reaction mechanisms, identifying transition states, and predicting the stability of intermediates. For instance, in reactions involving the formyl and ester groups of this compound, DFT calculations can map out the energy landscape of the entire reaction pathway.

A relevant example is the computational study of the reaction between substituted benzaldehydes and amines to form Schiff bases. nih.govcanterbury.ac.uk Such studies identify transition states corresponding to hydrogen transfer and nucleophilic attack, as well as subsequent rearrangement and elimination steps. nih.govcanterbury.ac.uk By applying similar computational methods to the reactions of this compound, researchers can predict the most favorable reaction conditions and understand the influence of the fluorine and ethyl ester substituents on the reactivity of the formyl group.

Table 1: Illustrative Reaction Pathway Analysis for a Substituted Benzaldehyde (B42025) Reaction

Reaction StepDescriptionComputational MethodKey Findings
TS1 Hydrogen transfer and nucleophilic attackDFT (B3LYP)/6-31+G(d)Identification of the first transition state leading to a hemiaminal intermediate. nih.govcanterbury.ac.uk
Intermediate Hemiaminal formationDFT (B3LYP)/6-31+G(d)Characterization of the geometry and stability of the hemiaminal. nih.govcanterbury.ac.uk
TS2 Internal rearrangementDFT (B3LYP)/6-31+G(d)Analysis of the rotational barriers of the benzene (B151609) and substituent groups. nih.govcanterbury.ac.uk
TS3 Water eliminationDFT (B3LYP)/6-31+G(d)Determination of the energy barrier for the formation of the C=N bond. nih.govcanterbury.ac.uk
Product Schiff base formationDFT (B3LYP)/6-31+G(d)Calculation of the overall reaction energy and product stability. nih.govcanterbury.ac.uk

This table is illustrative and based on findings for related benzaldehyde reactions. The specific energetic and geometric parameters would be unique to reactions involving this compound.

Analysis of Electronic Properties (e.g., HOMO-LUMO Orbital Analysis, Molecular Electrostatic Potential Surfaces)

The electronic properties of this compound are crucial for understanding its reactivity and potential applications. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to this understanding. The HOMO-LUMO energy gap is a measure of the molecule's excitability and chemical reactivity. A smaller gap generally implies higher reactivity.

For substituted benzoic acids and benzaldehydes, the HOMO is typically located on the aromatic ring, while the LUMO is often centered on the electron-withdrawing groups. nih.govdoaj.org In this compound, the fluorine atom, being highly electronegative, and the formyl and ester groups, being electron-withdrawing, would significantly influence the electronic distribution and the HOMO-LUMO gap.

The Molecular Electrostatic Potential (MEP) surface is another vital tool that visualizes the charge distribution on the molecule. nih.govnih.gov The MEP map reveals the electron-rich (negative potential) and electron-poor (positive potential) regions, which are indicative of sites for electrophilic and nucleophilic attack, respectively. For this compound, the oxygen atoms of the formyl and ester groups would exhibit negative electrostatic potential, making them susceptible to electrophilic attack, while the hydrogen atom of the formyl group and the aromatic protons would show positive potential.

Table 2: Predicted Electronic Properties of Substituted Aromatic Aldehydes and Acids

PropertyDescriptionSignificance for this compound
HOMO Energy Energy of the highest occupied molecular orbital.Indicates the ability to donate an electron. The fluorine substituent would likely lower the HOMO energy, making the molecule less prone to oxidation. nih.gov
LUMO Energy Energy of the lowest unoccupied molecular orbital.Indicates the ability to accept an electron. The formyl and ester groups would lower the LUMO energy, increasing its electrophilicity. nih.gov
HOMO-LUMO Gap The energy difference between HOMO and LUMO.Relates to chemical reactivity and stability. The electron-withdrawing groups would likely result in a moderate to small gap. nih.gov
MEP Surface Visualization of the electrostatic potential on the molecule's surface.Identifies reactive sites. Negative regions are expected around the carbonyl oxygens, and positive regions around the formyl proton and aromatic ring. nih.govnih.gov

The specific values for this compound would require dedicated DFT calculations.

Conformational Analysis and Intermolecular Interaction Studies (e.g., Hirshfeld Surface Analysis)

The three-dimensional structure and intermolecular interactions of this compound in the solid state are critical for its physical properties and crystal packing. Conformational analysis, often performed using DFT, can predict the most stable arrangement of the molecule's flexible parts, such as the ethyl ester group. researchgate.net

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.govdoaj.orgresearchgate.netnih.govmdpi.com By mapping properties like dnorm (normalized contact distance), shape index, and electrostatic potential onto the Hirshfeld surface, one can identify and analyze various non-covalent interactions, such as hydrogen bonds and van der Waals forces. nih.govdoaj.org For this compound, one would expect C-H···O and C-H···F hydrogen bonds to play a significant role in the crystal packing, along with π-π stacking interactions between the benzene rings.

Table 3: Common Intermolecular Interactions Investigated by Hirshfeld Surface Analysis in Fluorinated Organic Compounds

Interaction TypeDescriptionExpected Contribution to Crystal Packing of this compound
H···H Contacts between hydrogen atoms.A significant percentage, representing van der Waals interactions. nih.govdoaj.org
C-H···O Hydrogen bonds between a C-H donor and an oxygen acceptor.Likely to be a major contributor due to the presence of the formyl and ester groups. nih.govdoaj.org
C-H···F Weak hydrogen bonds involving the fluorine atom.Expected to contribute to the overall stability of the crystal lattice. nih.govdoaj.org
C···C π-π stacking interactions between aromatic rings.Would influence the packing arrangement of the molecules. nih.govdoaj.org

This table is based on typical findings for fluorinated aromatic compounds and represents likely interactions for this compound.

In Silico Screening and Design Methodologies for Compound Development

This compound can serve as a scaffold or a starting material for the development of new compounds with desired properties, particularly in medicinal chemistry and materials science. nih.gov In silico screening methodologies are instrumental in this process, allowing for the rapid computational evaluation of large libraries of virtual compounds derived from the parent molecule. nih.govnih.govdrugtargetreview.comyoutube.comfrontiersin.org

These methods employ molecular docking to predict the binding affinity of a ligand to a biological target, or Quantitative Structure-Activity Relationship (QSAR) models to correlate chemical structure with a specific activity. nih.govfrontiersin.org For instance, derivatives of this compound could be virtually screened against a panel of protein targets to identify potential drug candidates. The electronic and steric properties of the substituents on the benzaldehyde core are critical for these interactions. nih.gov

Table 4: Methodologies in In Silico Compound Development

MethodologyDescriptionApplication to this compound Derivatives
Virtual Screening High-throughput computational screening of compound libraries against a target.To identify potential bioactive derivatives for drug discovery. nih.govfrontiersin.org
Molecular Docking Predicts the preferred orientation and binding affinity of a ligand to a receptor.To assess the potential of derivatives as inhibitors of specific enzymes or receptors. youtube.com
QSAR Correlates variations in chemical structure with changes in biological activity.To build predictive models for designing more potent and selective compounds. nih.gov
ADMET Prediction In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity.To evaluate the "drug-likeness" of virtual derivatives early in the design process. nih.govfrontiersin.org

Future Directions and Research Horizons for Ethyl 4 Fluoro 2 Formylbenzoate in Chemical Science

Expansion of Catalytic Systems for Enhanced Reactivity and Selectivity

The reactivity of the aldehyde and the electronic nature of the fluorinated ring in ethyl 4-fluoro-2-formylbenzoate make it an ideal substrate for a variety of catalytic transformations. Future research is expected to focus on the development of more sophisticated catalytic systems to control the reactivity and selectivity of reactions involving this scaffold.

One promising area is the use of transition metal catalysis. While palladium-catalyzed cross-coupling reactions are well-established for aryl halides, their application to fluorinated benzaldehydes presents unique challenges and opportunities. acs.org Future work could explore the use of novel ligand designs to facilitate challenging C-F bond functionalization or to enable regioselective transformations at other positions on the aromatic ring. For instance, developing catalysts that can selectively activate the C-H bond adjacent to the formyl or fluoro group would open up new avenues for derivatization.

Furthermore, the development of asymmetric catalytic systems for reactions involving the aldehyde group of this compound is a significant research frontier. This would allow for the enantioselective synthesis of chiral secondary alcohols, which are valuable intermediates in the synthesis of bioactive molecules. Research in this area could involve the design of chiral organocatalysts or transition metal complexes that can effectively control the stereochemical outcome of nucleophilic additions to the aldehyde.

Recent advancements in photoredox catalysis also present exciting possibilities. Light-mediated reactions could enable novel transformations of this compound under mild conditions, potentially leading to the discovery of new reaction pathways and the synthesis of complex molecular architectures.

Integration into Automated and High-Throughput Synthesis Platforms

The increasing demand for large libraries of compounds for drug discovery and materials science has driven the development of automated and high-throughput synthesis platforms. The physical and chemical properties of this compound make it a suitable candidate for integration into such systems.

Future research will likely focus on developing robust and reliable protocols for the use of this compound in automated synthesis. This will involve optimizing reaction conditions to ensure high yields and purities across a range of transformations, as well as developing automated workup and purification procedures. The development of solid-phase synthesis strategies, where this compound is attached to a solid support, could further streamline the synthesis of compound libraries.

The integration of real-time reaction monitoring and data analysis techniques will also be crucial for the successful implementation of automated synthesis using this building block. This will allow for rapid optimization of reaction parameters and the efficient exploration of chemical space.

Platform ComponentApplication for this compoundPotential Benefit
Liquid Handling Robots Precise dispensing of this compound and reaction reagents.Increased reproducibility and throughput.
Parallel Reactors Simultaneous execution of multiple reactions with varying substrates and conditions.Rapid library synthesis and reaction optimization.
Automated Purification High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) for product isolation.Reduced manual labor and faster access to pure compounds.
Data Management Software for reaction planning, data logging, and analysis.Efficient knowledge capture and informed decision-making.

Exploration in Materials Science for Functional Organic Materials and Devices

The presence of a fluorine atom and a conjugated system in this compound suggests its potential for use in the development of functional organic materials. Fluorinated organic molecules often exhibit unique electronic and photophysical properties, making them attractive for applications in organic electronics and photonics. nih.gov

Future research in this area could focus on incorporating the this compound scaffold into larger conjugated systems, such as polymers and dendrimers. The fluorine atom can influence the frontier molecular orbital energy levels, which in turn affects the material's charge transport properties and light-emitting characteristics. The aldehyde and ester groups provide convenient handles for polymerization and further functionalization.

For instance, derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The synthesis and characterization of novel fluorinated liquid crystals based on this scaffold is another promising research direction, as fluorination is known to impact properties such as birefringence and dielectric anisotropy. nih.gov

Furthermore, the development of fluorinated polymers derived from this compound could lead to materials with enhanced thermal stability, chemical resistance, and specific gas separation properties. mdpi.com

Material ClassPotential ApplicationKey Property Influenced by Fluorine
Conjugated Polymers Organic Light-Emitting Diodes (OLEDs)Electron affinity, color tuning
Small Molecules Organic Field-Effect Transistors (OFETs)Charge carrier mobility, stability
Liquid Crystals Displays, Optical SwitchesBirefringence, dielectric anisotropy. nih.gov
Porous Organic Polymers Gas Separation, CatalysisPorosity, surface properties

Development of Novel Methodologies in Synthetic Organic Chemistry Utilizing the Fluorinated Formylbenzoate Scaffold

The unique reactivity of this compound can be harnessed to develop novel synthetic methodologies. The interplay between the electron-withdrawing fluorine atom and the ortho-directing formyl group can lead to regioselective reactions that are not possible with simpler aromatic compounds.

One area of exploration is the use of this compound in multicomponent reactions. These reactions, where three or more reactants combine in a single step to form a complex product, are highly desirable for their efficiency and atom economy. The aldehyde functionality of this compound makes it an ideal component for well-known multicomponent reactions such as the Ugi and Passerini reactions, leading to the synthesis of highly functionalized and structurally diverse molecules.

Furthermore, the development of novel cyclization reactions involving this compound could provide access to new heterocyclic scaffolds. For example, intramolecular reactions between the aldehyde and a suitably positioned nucleophile could be used to construct a variety of five- and six-membered rings. The fluorine substituent could play a crucial role in modulating the reactivity and selectivity of these transformations.

The investigation of dearomatization reactions of the fluorinated benzene (B151609) ring is another exciting research avenue. Such reactions would convert the flat aromatic system into a three-dimensional structure, which is of great interest in medicinal chemistry for accessing novel chemical space.

Reaction TypePotential OutcomeSynthetic Advantage
Multicomponent Reactions Rapid synthesis of complex, drug-like molecules.High efficiency and molecular diversity.
Intramolecular Cyclizations Access to novel fluorinated heterocyclic compounds.Construction of valuable ring systems.
Dearomatization Reactions Generation of 3D molecular scaffolds.Exploration of new chemical space for drug discovery.

Q & A

Basic Research Questions

Q. How can the purity of Ethyl 4-fluoro-2-formylbenzoate be validated during synthesis?

  • Methodological Answer : Thin-layer chromatography (TLC) using optimized eluent systems (e.g., chloroform:ethyl acetate 2:1 or hexane:ethyl acetate 4:1) is critical for monitoring reaction progress and purity. Post-synthesis, combine TLC with melting point analysis and spectroscopic techniques (¹H/¹³C NMR, FTIR) to confirm structural integrity. For example, the formyl group (CHO) should show a characteristic peak at ~9.8 ppm in ¹H NMR and a strong C=O stretch near 1700 cm⁻¹ in FTIR .

Q. What reaction conditions optimize the synthesis of this compound?

  • Methodological Answer : The esterification of 4-fluoro-2-formylbenzoic acid with ethanol under acid catalysis (e.g., H₂SO₄ or TsOH) requires precise temperature control (70–80°C) and anhydrous conditions to avoid hydrolysis. Intermediate steps, such as formylation via Vilsmeier-Haack reactions, may necessitate inert atmospheres (N₂/Ar) and stoichiometric optimization of reagents like POCl₃ .

Q. How does the fluorine substituent influence the compound’s stability in storage?

  • Methodological Answer : Fluorine’s electron-withdrawing effect enhances the electrophilicity of the formyl group but may increase sensitivity to moisture. Store the compound in desiccated, amber vials at –20°C under inert gas. Regular stability assays (HPLC or GC-MS) are recommended to detect degradation products like hydrolyzed benzoic acid derivatives .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) often arise from variations in assay conditions (e.g., cell line specificity, solvent polarity). Conduct dose-response curves across multiple cell models and validate results with orthogonal assays (e.g., fluorescence-based viability tests vs. colony-forming assays). Statistical tools like ANOVA can identify confounding variables .

Q. How can computational methods predict the reactivity of the formyl group in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electrophilicity of the formyl carbon, guiding predictions for nucleophilic additions or Suzuki-Miyaura couplings. Compare frontier molecular orbitals (HOMO/LUMO) with analogous compounds (e.g., 4-cyano-N-(2-fluorophenyl)benzamide) to assess electronic effects .

Q. What mechanistic insights explain the compound’s selectivity in enzyme inhibition?

  • Methodological Answer : Molecular docking (AutoDock Vina or Schrödinger Suite) against targets like cyclooxygenase-2 (COX-2) or kinases reveals binding interactions. The fluorine atom may enhance hydrophobic interactions in active sites, while the ester group influences solubility and membrane permeability. Validate predictions with kinetic assays (e.g., IC₅₀ determinations) .

Methodological Design & Data Analysis

Q. How should researchers design experiments to study the compound’s role in multi-step syntheses?

  • Methodological Answer : Use a modular approach:

  • Step 1 : Synthesize and characterize intermediates (e.g., 4-fluoro-2-formylbenzoic acid).
  • Step 2 : Optimize coupling reactions (e.g., amidation, click chemistry) using catalysts like EDCI/HOBt.
  • Step 3 : Purify via column chromatography (silica gel, hexane:EtOAc gradient) and validate with LC-MS.
    Document yields and purity at each stage to identify bottlenecks .

Q. What statistical frameworks are suitable for analyzing contradictory spectroscopic data?

  • Methodological Answer : Principal Component Analysis (PCA) or multivariate regression can deconvolute overlapping signals in complex mixtures (e.g., rotamers or degradation byproducts). For NMR, use 2D techniques (COSY, HSQC) to resolve ambiguities in proton assignments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.